Diglycidyl ether

Descripción general

Descripción

Diglycidyl ether refers to a class of organic compounds characterized by two terminal oxirane (epoxide) groups connected via a central backbone. These compounds are highly reactive due to the strained three-membered epoxide rings, enabling crosslinking with nucleophiles such as amines, alcohols, and thiols . Diglycidyl ethers are foundational components in epoxy resins, coatings, adhesives, and biomedical materials . Key examples include bisphenol A this compound (BADGE) and bisphenol F this compound (BFDGE), which dominate industrial production due to their thermal stability and mechanical strength . Annual production of BADGE-based resins exceeds several million tons, underscoring their commercial significance .

Métodos De Preparación

Phase-Transfer Catalysis (PTC) Method

The phase-transfer catalysis approach enables efficient glycidylation under mild conditions by facilitating interfacial reactions between immiscible phases. A representative procedure involves reacting ethylene glycol (20 mmol) with epichlorohydrin (120 mmol) in the presence of tetrabutylammonium chloride (1 mmol), sodium hydroxide (120 mmol), and water (28 mmol) at 40°C for 45 minutes . The phase-transfer agent accelerates nucleophilic epoxide formation by shuttling hydroxide ions into the organic phase, yielding 1,2-ethanediol diglycidyl ether (EDDGE) at 89% purity after distillation . Key advantages include reduced reaction times (<1 hour) and avoidance of extreme temperatures, though stoichiometric excess of epichlorohydrin is required to suppress oligomerization.

Traditional Two-Step Acid-Base Catalyzed Process

This industrially validated method employs sequential acid- and base-catalyzed steps to optimize dihalohydrin intermediate formation. In the first stage, ethylene glycol reacts with epichlorohydrin under boron trifluoride catalysis at 60°C, achieving partial conversion to monochlorhydrin ether . Unreacted diol is distilled off, and additional epichlorohydrin (0.45 mol equivalence) is introduced to form dihalohydrin ethers. Subsequent alkaline hydrolysis using 45% NaOH at 0–10°C liberates this compound in 70% yield . While this method ensures high regioselectivity, the requirement for corrosive acid catalysts and precise temperature control complicates scalability.

Modified Alkaline Hydrolysis with Phase Transfer Agents

Recent innovations integrate phase-transfer agents into alkaline conditions to enhance reaction homogeneity. For example, 2,4-dialkyl-1,5-pentanediol derivatives undergo glycidylation in a two-phase system comprising toluene and solid NaOH, with tetrabutylammonium bromide facilitating ion transfer . Epichlorohydrin (0.04 mol) reacts with diol at 112°C, followed by catalytic ring closure to yield diglycidyl ethers with >70% efficiency . This method minimizes side reactions such as epoxy ring-opening, which commonly plague conventional alkaline systems.

Specialized Synthesis for Liquid Crystalline Diglycidyl Ethers

Tailored syntheses enable the production of diglycidyl ethers with mesogenic properties. Schiff base intermediates, derived from diamines (e.g., o-dianisidine) and aldehydes (e.g., vanillin), are glycidylated using epichlorohydrin under reflux with tetrahexylammonium bromide . The resultant liquid crystalline epoxides exhibit nematic phases, as confirmed by differential scanning calorimetry (DSC) and polarizing optical microscopy (POM) . Yields reach 73%, though purification necessitates recrystallization from toluene to remove oligomeric byproducts.

Comparative Analysis of this compound Synthesis Methods

Mechanistic Insights and Byproduct Management

Epichlorohydrin’s dual reactivity as an alkylating and epoxidizing agent necessitates careful stoichiometric control. Under acidic conditions, BF₃ coordinates to epichlorohydrin’s oxygen, polarizing the C–O bond and promoting diol attack at the less hindered terminal carbon . Base-catalyzed dehydrohalogenation then eliminates HCl to form the epoxy ring. Common byproducts include:

Análisis De Reacciones Químicas

Types of Reactions

Diglycidyl ether undergoes various chemical reactions, including:

Polymerization: In the presence of catalysts or heat, this compound can polymerize to form cross-linked networks.

Addition Reactions: The epoxy groups in this compound can react with compounds possessing active hydrogen atoms, such as amines, amides, mercaptans, and alcohols.

Hydrolysis: This compound can hydrolyze in the presence of water, leading to the formation of diols.

Common Reagents and Conditions

Catalysts: Lewis acids or bases are commonly used as catalysts in the polymerization and addition reactions.

Solvents: Organic solvents such as toluene or dichloromethane are often employed to dissolve the reactants and facilitate the reactions.

Temperature: Reactions involving this compound typically occur at elevated temperatures to enhance the reaction rates.

Major Products

Polymers: Cross-linked polymer networks are formed through polymerization.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

Diglycidyl ethers are characterized by the presence of two epoxide groups (-O-), which confer reactivity that is crucial for cross-linking in polymeric materials. The most common form is bisphenol A diglycidyl ether, which is synthesized from the reaction of epichlorohydrin with bisphenol A. This structure allows for a wide range of applications in both industrial and consumer products.

Industrial Applications

1. Adhesives and Sealants

- Properties : Diglycidyl ethers are known for their excellent adhesion, chemical resistance, and mechanical strength.

- Use Cases : They are widely used in structural adhesives for automotive and aerospace applications, as well as in construction sealants. Research indicates that formulations containing DGEBA exhibit superior bonding characteristics compared to other adhesive types .

2. Coatings

- Protective Coatings : DGEBA-based epoxy resins are used in protective coatings for metals, plastics, and wood due to their durability and resistance to environmental factors.

- Decorative Coatings : These resins are also employed in decorative coatings for furniture and flooring, providing aesthetic appeal alongside functional protection .

3. Composite Materials

- Reinforced Plastics : Diglycidyl ethers are integral to the production of composite materials used in various industries including automotive, aerospace, and marine applications. Their ability to enhance mechanical properties makes them suitable for high-performance applications .

Food Contact Materials

Recent studies have explored the potential use of diglycidyl ethers in food contact materials (FCMs). Although initial surveys indicate limited direct application, there is evidence suggesting that they may be present in some food packaging materials due to their properties as cross-linking agents . Notably:

- Potential Risks : The migration of these compounds into food products raises concerns regarding safety and regulatory compliance. Ongoing research aims to assess these risks more comprehensively .

Case Studies

1. Adhesive Formulations

A study published by Huang et al. (2011) highlighted the development of UV-curable prepolymers based on hexanediol this compound diacrylate. The cured films demonstrated excellent mechanical properties and were suitable for use as protective coatings and printing inks .

2. Coatings for Medical Devices

Research by Hsu et al. (2001) investigated the use of DGEBA in coatings for medical devices. The study found that these coatings provided effective barriers against bacterial contamination while maintaining biocompatibility .

Regulatory Considerations

The use of diglycidyl ethers is subject to various regulatory frameworks aimed at ensuring safety in consumer products:

- EU Regulations : In Europe, substances such as bisphenol A this compound are evaluated under regulations concerning food contact materials. The lack of comprehensive data on their safety necessitates further investigation into their long-term effects .

- Safety Assessments : Regulatory bodies continue to assess the potential health impacts associated with exposure to diglycidyl ethers, particularly regarding skin sensitization and carcinogenicity .

Mecanismo De Acción

The mechanism of action of diglycidyl ether involves the reactivity of its epoxy groups. These groups can undergo ring-opening reactions with nucleophiles, leading to the formation of covalent bonds with other molecules. This reactivity is the basis for its use in cross-linking and polymerization processes. The molecular targets and pathways involved include the interaction with amines, alcohols, and other nucleophilic compounds .

Comparación Con Compuestos Similares

Comparative Analysis of Key Diglycidyl Ether Compounds

Structural and Functional Diversity

Diglycidyl ethers vary in their backbone structures, which dictate their physical properties and applications:

Aromatic Diglycidyl Ethers

- Bisphenol A this compound (BADGE; CAS 1675-54-3): Structure: Two glycidyl groups linked via a bisphenol A (BPA) backbone. Applications: Epoxy coatings, food can linings, and electronic encapsulants . Toxicity: Mutagenic in bacterial assays; forms DNA adducts in murine models.

- Bisphenol F this compound (BFDGE; CAS 2095-03-6): Structure: Similar to BADGE but with a bisphenol F backbone. Applications: High-performance composites and adhesives. Human Exposure: Detected in human adipose fat and plasma, with BFDGE concentrations up to 4,500 ng/g wet weight .

- Resorcinol this compound (CAS 101-90-6): Structure: Aromatic backbone with hydroxyl groups enhancing reactivity. Applications: High-temperature adhesives and aerospace composites .

Aliphatic Diglycidyl Ethers

- Ethylene Glycol this compound (EGDGE; CAS 2224-15-9): Structure: Short aliphatic chain (ethylene glycol) with two epoxide groups. Applications: Crosslinking agent in polymers, biomedical scaffolds, and sol-gel monoliths . Synthesis: Reaction conditions (e.g., addition order of monomers) critically influence product structure .

1,6-Hexanediol this compound (HDDGE; CAS 16096-31-4) :

Neopentyl Glycol this compound (NPDE; CAS 17557-23-2) :

Fluorinated and Hybrid Diglycidyl Ethers

- 2,2,3,3,4,4-Hexafluoropentane this compound :

Comparative Data Tables

Table 1: Structural and Functional Comparison

Table 2: Toxicological and Environmental Data

Research Findings and Implications

- Synthesis and Reactivity: The addition order of monomers (e.g., ethylene glycol this compound and 3,4-dimethoxyaniline) determines product architecture, favoring B-A-B structures for target applications . Fluorinated diglycidyl ethers exhibit unique low-temperature transitions (−125°C), enabling cryogenic material design .

- Human Health and Exposure: BADGE derivatives like BADGE·2H₂O are prevalent in human plasma and adipose tissue, indicating hydration post-exposure . Significant correlations between BADGE/BFDGE and bisphenol A (BPA) suggest co-exposure pathways in consumer products .

Environmental and Industrial Impact :

- Aliphatic diglycidyl ethers (e.g., HDDGE) are preferred for flexible coatings due to their lower toxicity profiles compared to aromatic counterparts .

Actividad Biológica

Diglycidyl ether, particularly bisphenol A this compound (BADGE), is a compound widely used in the production of epoxy resins and coatings. Its biological activity has been the subject of extensive research due to its potential health impacts, particularly regarding carcinogenicity, genotoxicity, and other toxicological effects. This article explores the biological activity of this compound, summarizing key findings from various studies, including case studies and data tables.

Overview of this compound

Chemical Structure and Properties

- Chemical Formula : C15H16O4

- Molecular Weight : 256.29 g/mol

- Uses : Commonly utilized in adhesives, coatings, and as a hardener in epoxy formulations.

Carcinogenicity and Genotoxicity

Several studies have investigated the carcinogenic potential of BADGE. Notably:

- Stebbins and Dryzga (2003) conducted a two-year study on Fischer 344 rats, administering BADGE via oral gavage at doses of 0, 2, 15, or 100 mg/kg/day. The study found no significant oncogenic potential, although there were increases in serum cholesterol levels at higher doses .

- Dermal Exposure Studies : Research by Stebbins and Baker (1998) involved dermal applications in B6C3F1 mice, revealing no skin tumors after treatment with BADGE solutions. The study concluded that while DNA adducts were formed, they did not lead to local carcinogenicity .

Sensitization and Other Effects

- Skin Sensitization : In patch tests involving patients exposed to epoxy resin based on BADGE, reactions were noted in some individuals, indicating potential sensitization. Approximately 17.8% of patients tested showed positive reactions to epoxy resins containing BADGE .

- Spleen Toxicity : Research has indicated that oral exposure to BADGE can lead to spleen toxicity in rats, with significant decreases in spleen weights observed at high doses .

Metabolism and Pharmacokinetics

BADGE is rapidly metabolized in vivo. Key findings include:

- Metabolic Pathways : Following administration, BADGE is primarily converted into bis-diol metabolites. Studies have shown that less than 10% of the compound remains unchanged after absorption through human skin .

- Excretion Profiles : After oral administration of radiolabeled BADGE (56 mg/kg), approximately 79% was excreted via feces within 24 hours, with minimal residual amounts remaining in the body after eight days .

Occupational Exposure

A significant case series examined workers exposed to epoxy resins containing BADGE. Symptoms reported included skin irritation and allergic reactions. Follow-up studies indicated that while sensitization was rare, it could occur under certain conditions .

Environmental Impact

Studies have also highlighted the environmental persistence of BADGE. It has been detected in water sources due to industrial runoff, raising concerns about its long-term ecological effects .

Data Table: Summary of Key Findings

| Study Reference | Methodology | Key Findings |

|---|---|---|

| Stebbins & Dryzga (2003) | Oral gavage in rats | No oncogenic potential; increased serum cholesterol |

| Stebbins & Baker (1998) | Dermal application in mice | No skin tumors; DNA adducts present but non-carcinogenic |

| Patch Tests (Laskowski & Heise 2000) | Human subjects | Positive reactions in 17.8% of patients tested |

| Pharmacokinetics Study | Radiolabeled BADGE | Rapid metabolism; 79% excreted via feces |

Q & A

Basic Research Questions

Q. What are the recommended methods for determining the molecular weight and structural conformation of diglycidyl ether derivatives?

- Methodology : Use nuclear magnetic resonance (NMR) spectroscopy to analyze epoxy group connectivity and substituent positions. Mass spectrometry (MS) or gel permeation chromatography (GPC) can determine molecular weight distributions. For crystallinity or phase behavior, X-ray diffraction (XRD) or differential scanning calorimetry (DSC) are recommended .

Q. What safety protocols should be followed when handling diglycidyl ethers in laboratory settings?

- Methodology : Adhere to OSHA Permissible Exposure Limits (PEL: 0.1 ppm) and ACGIH Threshold Limit Values (TLV: 0.5 ppm) to minimize inhalation risks . Use nitrile gloves, chemical-resistant lab coats, and EN166-certified safety goggles. Ensure fume hoods are operational during synthesis or handling to prevent vapor accumulation .

Q. What spectroscopic techniques are optimal for characterizing the epoxy group conversion in this compound networks?

- Methodology : Fourier-transform infrared (FTIR) spectroscopy tracks the disappearance of epoxy ring vibrations (~910 cm⁻¹) during curing. For quantitative analysis, combine with Raman spectroscopy or near-infrared (NIR) spectroscopy to monitor crosslinking density .

Advanced Research Questions

Q. How can differential scanning calorimetry (DSC) be utilized to analyze the curing kinetics of this compound-based epoxy resins with different amine curing agents?

- Methodology : Perform non-isothermal DSC scans at varying heating rates (e.g., 5–20°C/min) to calculate activation energy via the Kissinger method. Isothermal experiments at 80–120°C can model cure kinetics using the Kamal-Sourour autocatalytic equation. Compare exothermic peaks to optimize stoichiometric ratios of aliphatic amines (e.g., triethylenetetramine) .

Q. What strategies are effective in mitigating premature polymerization during the synthesis of diglycidyl ethers?

- Methodology : Use radical inhibitors like hydroquinone (0.1–0.5 wt%) during glycidylation reactions. Maintain temperatures below 60°C to suppress epoxy ring-opening. Purify intermediates (e.g., chlorohydrins) via vacuum distillation to remove acidic impurities that catalyze side reactions .

Q. How does the incorporation of phosphorus-based diglycidyl ethers affect the flame retardancy and thermal stability of epoxy composites?

- Methodology : Synthesize phosphorus-diglycidyl ether of bisphenol A (P-DGEBA) and blend with standard DGEBA resin (e.g., 10–20 wt%). Evaluate flame retardancy via UL-94 vertical burning tests and limiting oxygen index (LOI). Thermogravimetric analysis (TGA) under nitrogen can quantify char residue formation at 600°C, correlating with improved thermal stability .

Q. Key Research Findings

- Curing Mechanisms : Aliphatic amines (e.g., diethylenetriamine) achieve >90% epoxy conversion in DGEBA within 24 hours at 25°C, while anhydride-based systems require elevated temperatures (120–150°C) .

- Flame Retardancy : Phosphorus-modified DGEBA increases LOI from 21% to 32% and reduces peak heat release rate by 45% in cone calorimetry tests .

- Toxicity : DGE exposure at 0.5 ppm induces male reproductive toxicity in rodent models, necessitating strict adherence to TLVs .

Propiedades

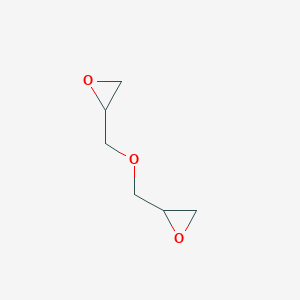

IUPAC Name |

2-(oxiran-2-ylmethoxymethyl)oxirane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O3/c1(5-3-8-5)7-2-6-4-9-6/h5-6H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYZLOYUZLJXAJU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(O1)COCC2CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O3, Array | |

| Record name | DIGLYCIDYL ETHER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4955 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DI(2,3-EPOXYPROPYL)ETHER | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0145 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

29317-03-1 | |

| Record name | Poly(glycidyl ether) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29317-03-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID4051871 | |

| Record name | 2,2'-(Oxybis(methylene))bisoxirane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4051871 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Diglycidyl ether is a colorless liquid with a pronounced irritating odor. Used as a reactive dilutent for epoxy resin , as a chemical intermediate, as a stabilizer of chlorinated organic compounds, and as a textile-treating agent. (EPA, 1998), Colorless liquid with a strong, irritating odor; [NIOSH], COLOURLESS LIQUID WITH PUNGENT ODOUR., Colorless liquid with a strong, irritating odor. | |

| Record name | DIGLYCIDYL ETHER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4955 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Diglycidyl ether | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/126 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | DI(2,3-EPOXYPROPYL)ETHER | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0145 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | DIGLYCIDYL ETHER (DGE) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/317 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Diglycidyl ether | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0215.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

500 °F at 760 mmHg (EPA, 1998), 260 °C, at 100kPa: 260 °C, 500 °F | |

| Record name | DIGLYCIDYL ETHER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4955 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DIGLYCIDYL ETHER | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/342 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DI(2,3-EPOXYPROPYL)ETHER | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0145 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | DIGLYCIDYL ETHER (DGE) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/317 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Diglycidyl ether | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0215.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Flash Point |

147.2 °F (EPA, 1998), [ACGIH] 64 °C, 64 °C, 147 °F | |

| Record name | DIGLYCIDYL ETHER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4955 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Diglycidyl ether | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/126 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | DI(2,3-EPOXYPROPYL)ETHER | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0145 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | DIGLYCIDYL ETHER (DGE) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/317 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Diglycidyl ether | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0215.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

1.262 at 77 °F (EPA, 1998) - Denser than water; will sink, 1.262 at 50 °C, SP GR: 1.12 at 20 °C/4 °C, Relative density (water = 1): 1.26, 1.12 | |

| Record name | DIGLYCIDYL ETHER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4955 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DIGLYCIDYL ETHER | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/342 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DI(2,3-EPOXYPROPYL)ETHER | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0145 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | DIGLYCIDYL ETHER (DGE) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/317 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Diglycidyl ether | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0215.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Density |

4.5 (ICSC, 2023) - Heavier than air; will sink (Relative to Air), 3.78 at 25 °C (Air = 1), Relative vapor density (air = 1): 4.5, 3.78 | |

| Record name | DIGLYCIDYL ETHER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4955 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DIGLYCIDYL ETHER | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/342 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DI(2,3-EPOXYPROPYL)ETHER | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0145 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | DIGLYCIDYL ETHER (DGE) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/317 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Vapor Pressure |

0.09 mmHg at 77 °F (EPA, 1998), 2.9 [mmHg], Vapor pressure, Pa at 25 °C: 12, 0.09 mmHg at 77 °F, (77 °F): 0.09 mmHg | |

| Record name | DIGLYCIDYL ETHER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4955 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Diglycidyl ether | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/126 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | DI(2,3-EPOXYPROPYL)ETHER | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0145 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | DIGLYCIDYL ETHER (DGE) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/317 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Diglycidyl ether | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0215.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Color/Form |

Colorless liquid | |

CAS No. |

2238-07-5 | |

| Record name | DIGLYCIDYL ETHER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4955 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,2′-[Oxybis(methylene)]bis[oxirane] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2238-07-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diglycidyl ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002238075 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DIGLYCIDYL ETHER | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=54739 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Oxirane, 2,2'-[oxybis(methylene)]bis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,2'-(Oxybis(methylene))bisoxirane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4051871 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2'-[oxybis(methylene)]bisoxirane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.094 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BIS(2,3-EPOXYPROPYL) ETHER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8M5933D775 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | DIGLYCIDYL ETHER | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/342 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DI(2,3-EPOXYPROPYL)ETHER | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0145 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | DIGLYCIDYL ETHER (DGE) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/317 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Ether, bis(2,3-epoxypropyl) | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh-rtecs/KN23DBB0.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.